Einecs 266-502-9

Solubility Formulation Aqueous Buffer Compatibility

Choose DL-Kynurenine sulfate (66866-42-0) to leverage the functional advantages of the sulfate salt: aqueous solubility up to 1000 µM without enzyme-inhibiting organics, critical for IDO/TDO kinetic studies. This racemic (DL) form provides both enantiomers simultaneously for unbiased stereospecific evaluation, serving as an ideal unlabeled calibration standard for LC-MS/MS tryptophan-kynurenine profiling. Its stable crystalline monohydrate ensures consistent handling for scalable synthesis of kynurenic acid derivatives, offering a cost-effective alternative to enantiopure forms.

Molecular Formula C10H11N2O7S-
Molecular Weight 303.27 g/mol
CAS No. 66866-42-0
Cat. No. B3055782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 266-502-9
CAS66866-42-0
Molecular FormulaC10H11N2O7S-
Molecular Weight303.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)CC(C(=O)OOS(=O)(=O)[O-])N)N
InChIInChI=1S/C10H12N2O7S/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)18-19-20(15,16)17/h1-4,8H,5,11-12H2,(H,15,16,17)/p-1
InChIKeyYGOAHLBKRWPSQU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





66866-42-0 (DL-Kynurenine Sulfate): Technical Procurement Guide for Tryptophan Metabolism Research Reagents


EINECS 266-502-9 (CAS 66866-42-0), also designated as (±)-α,2-diamino-γ-oxobenzenebutyric acid sulphate , is the racemic sulfate salt of DL-kynurenine, a central intermediate in the tryptophan degradation pathway . This compound exists as a stable crystalline monohydrate with the molecular formula C10H12N2O3·H2SO4·H2O (molecular weight approximately 324.3 g/mol) . As a racemic mixture containing equimolar D- and L-enantiomers, it serves as a versatile precursor to kynurenic acid, an endogenous antagonist at the N-methyl-D-aspartate (NMDA) receptor complex, and participates in both neuroactive and immunomodulatory biochemical cascades . The sulfate salt form confers critical physicochemical advantages, including enhanced aqueous solubility and improved stability under physiological pH conditions, which differentiate this compound from its non-sulfated free-base counterparts in experimental applications .

Why Kynurenine Free Base or Enantiopure Forms Cannot Substitute for DL-Kynurenine Sulfate (66866-42-0) in Research Protocols


The procurement of kynurenine-based reagents presents a critical decision point: the sulfate salt form (66866-42-0) confers functional properties that are not achievable with the free base alone, while the racemic DL composition delivers distinct biological and analytical utility compared to enantiopure L- or D- forms. The free base of kynurenine (MW 208.21) exhibits limited aqueous solubility, which directly restricts its utility in aqueous buffers, cell culture media, and in vivo administration protocols . Furthermore, L-kynurenine sulfate and D-kynurenine sulfate exhibit differential biological activities : L-kynurenine sulfate at 500 μg intracerebroventricularly induces continuous rotation and potentiates convulsant effects in rats, whereas quinolinic acid (a downstream metabolite) induces locomotor excitement and clonic seizures [1]. The racemic DL form provides both enantiomers simultaneously, enabling unbiased evaluation of stereospecific effects and serving as a cost-effective alternative when chiral purity is not required. These physicochemical and stereochemical distinctions mean that substituting one form for another without protocol validation introduces uncontrolled variables in solubility, metabolic flux, and receptor engagement. The quantitative evidence presented in Section 3 substantiates why 66866-42-0 warrants prioritized consideration when aqueous compatibility, racemic composition, or validated use as an analytical internal standard are required.

66866-42-0 (DL-Kynurenine Sulfate): Quantified Differentiation Evidence for Scientific Procurement Decisions


Enhanced Aqueous Solubility: DL-Kynurenine Sulfate (66866-42-0) vs. Free Base Forms

DL-Kynurenine sulfate (66866-42-0) demonstrates enhanced solubility in aqueous solutions compared to non-sulfated free base forms . The sulfate salt is routinely prepared at concentrations up to 1000 μM in aqueous media for subsequent dilution into assay buffers, as demonstrated in serum kynurenine measurement protocols . In contrast, the free base (MW 208.21) shows limited aqueous solubility and typically requires organic co-solvents for dissolution . This differential solubility directly impacts the compound's utility in aqueous biochemical assays and in vivo administration protocols requiring buffer compatibility.

Solubility Formulation Aqueous Buffer Compatibility

Racemic DL-Kynurenine Sulfate (66866-42-0) vs. Enantiopure L-Kynurenine Sulfate: In Vivo Behavioral Pharmacodynamics

DL-Kynurenine sulfate (66866-42-0) and L-kynurenine sulfate exhibit overlapping but distinct in vivo pharmacological profiles. In a direct comparative study of kynurenine metabolites administered intracerebroventricularly in rats, L-kynurenine sulfate at 500 μg induced continuous rotation around a longitudinal axis and potentiated the convulsant effects of strychnine sulfate and caffeine [1]. In contrast, quinolinic acid (a downstream metabolite) was the only tested compound that induced locomotor excitement and clonic seizures in rats [1]. The racemic DL form contains both D- and L-enantiomers in equimolar proportions, enabling simultaneous evaluation of stereospecific and stereoisomer-independent effects. Notably, D-kynurenine acts as an agonist of GPR109B and activates AhR, promoting epithelial-to-mesenchymal transition, whereas L-kynurenine is the primary endogenous substrate for kynurenine aminotransferase and serves as a precursor to kynurenic acid .

Behavioral Pharmacology Kynurenine Pathway In Vivo Neuropharmacology

DL-Kynurenine Sulfate (66866-42-0) as Analytical Internal Standard in LC-MS/MS Metabolomics

Deuterium-labeled kynurenine sulfate (²H₆-kynurenine sulfate) is employed as a stable isotope-labeled internal standard for the quantitative analysis of kynurenine pathway metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The non-labeled racemic DL-kynurenine sulfate (66866-42-0) serves as the unlabeled reference standard for calibration curve generation and method validation in the same analytical workflows. In a validated protocol for simultaneous quantitation of tryptophan, kynurenine, kynurenic acid, and seven additional pathway metabolites, standards of each analyte were used to automatically tune multiple reaction monitoring (MRM) transitions, with the racemic kynurenine sulfate enabling chromatographic separation and detection of total kynurenine content without enantiomeric discrimination . This contrasts with enantiopure standards, which would under-report the complementary enantiomer concentration in biological samples where both D- and L- forms may be present.

LC-MS/MS Metabolomics Kynurenine Pathway Quantitation

Synthetic Accessibility: Chemical Preparation of DL-Kynurenine Sulfate (66866-42-0) via Peracetic Acid Oxidation

DL-Kynurenine sulfate monohydrate (corresponding to 66866-42-0 salt form) is readily synthesized from DL-tryptophan via oxidation with peracetic acid, without requiring enzymatic or biological methods [1]. In a foundational 1955 study, both L- and DL-kynurenine were isolated and identified as their sulfate monohydrate salts following peracetic acid treatment of the respective tryptophan enantiomers. This chemical route provides a scalable, non-enzymatic synthetic pathway for producing racemic kynurenine sulfate, in contrast to enantiopure L-kynurenine sulfate which may also be obtained via enzymatic oxidation using indoleamine-2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase . The peracetic acid method eliminates dependence on expensive recombinant enzymes and complex protein purification steps, potentially reducing production costs for racemic material.

Chemical Synthesis Tryptophan Oxidation Process Chemistry

Stability Profile: DL-Kynurenine Sulfate Monohydrate (66866-42-0) Reduced Hygroscopicity vs. Free Base

The monohydrate crystalline form of DL-kynurenine sulfate (66866-42-0) exhibits reduced hygroscopicity and enhanced stability under physiological pH conditions compared to the anhydrous free base . The compound is recommended for storage at 2-8°C under dry, dark conditions for short-term use (days to weeks), or at -20°C for long-term storage (months to years) . The sulfate counterion and incorporation of one water molecule in the crystalline lattice contribute to consistent crystallinity and minimize moisture absorption during handling, which is particularly relevant for laboratories operating in humid environments or requiring reproducible weighing of small quantities. Enantiopure L-kynurenine sulfate similarly requires -20°C storage with stability up to 12 months under recommended conditions , but the racemic DL form may offer manufacturing and procurement advantages for non-stereospecific applications.

Stability Storage Crystallinity

Neuroprotective Efficacy: L-Kynurenine Sulfate (Relevant to 66866-42-0 L-Enantiomer Component) vs. Kynurenic Acid Direct Administration

L-Kynurenine sulfate (the L-enantiomer component present in racemic DL-kynurenine sulfate 66866-42-0) demonstrates superior in vivo neuroprotective efficacy compared to direct administration of its downstream metabolite kynurenic acid, due to differential blood-brain barrier (BBB) permeability [1]. In a 2007 study, L-kynurenine sulfate administered intraperitoneally 15 minutes before permanent focal cerebral ischemia in mice reduced brain infarct surface area by 10% (P < 0.05) at 30 mg/kg, and by 24-25% (P < 0.01) at 100 and 300 mg/kg [1]. In gerbils subjected to 3-minute bilateral carotid occlusion, L-kynurenine sulfate at 300 mg/kg i.p. decreased pyramidal cell loss in the CA1 hippocampal region by 40% (P < 0.01), inhibited ischemia-induced hypermotility by 77% (P < 0.001), and improved spatial memory deterioration by 50% (P < 0.01) [1]. In contrast, kynurenic acid provides neuroprotection only at very high doses because it poorly crosses the blood-brain barrier [1]. While these data were generated using L-kynurenine sulfate rather than the racemic DL form, they establish the functional advantage of kynurenine sulfate as a prodrug that is converted to neuroprotective kynurenic acid within the CNS after BBB penetration.

Neuroprotection Cerebral Ischemia Blood-Brain Barrier

66866-42-0 (DL-Kynurenine Sulfate): Validated Research and Industrial Application Scenarios for Procurement Planning


Aqueous Biochemical Assays: Enzymology of Indoleamine-2,3-Dioxygenase (IDO) and Kynurenine Aminotransferase

For in vitro enzyme activity assays in aqueous buffer systems (e.g., phosphate-buffered saline, Tris-HCl), DL-kynurenine sulfate (66866-42-0) provides the necessary aqueous solubility to achieve substrate concentrations up to 1000 μM without organic co-solvents that may inhibit enzyme function . This is critical for kinetic studies of IDO, tryptophan 2,3-dioxygenase, and kynurenine aminotransferase where DMSO or ethanol can alter enzyme conformation or activity. The sulfate salt is routinely used as substrate in kynurenine aminotransferase assays at final concentrations of 200 μM in assay buffer [1], enabling accurate determination of enzyme kinetic parameters (Km, Vmax) under physiologically relevant aqueous conditions.

LC-MS/MS Method Development and Validation for Kynurenine Pathway Metabolomics

Analytical laboratories developing quantitative LC-MS/MS methods for tryptophan-kynurenine pathway profiling should procure DL-kynurenine sulfate (66866-42-0) as the unlabeled calibration standard. When paired with deuterated ²H₆-kynurenine sulfate as internal standard, this racemic material enables accurate total kynurenine quantitation across biological matrices (serum, plasma, cerebrospinal fluid, tissue homogenates) using MRM detection . The racemic composition ensures that chromatographic peak integration captures both D- and L-enantiomers, preventing enantiomer-specific under-reporting that would occur with enantiopure calibration standards. This application is particularly relevant for clinical metabolomics studies where kynurenine/tryptophan ratio serves as a biomarker of immune activation and disease progression.

Preclinical In Vivo Pharmacology: Pilot Studies of Kynurenine Pathway Modulation

For exploratory in vivo studies requiring systemic administration of kynurenine to elevate brain kynurenic acid levels, DL-kynurenine sulfate (66866-42-0) offers a cost-effective racemic alternative to enantiopure L-kynurenine sulfate. While L-kynurenine sulfate has been validated for neuroprotection studies (demonstrating 24-25% infarct reduction at 100-300 mg/kg i.p. in mouse cerebral ischemia models) [2], the racemic DL form contains both active L-enantiomer and D-enantiomer, which may exhibit distinct pharmacological activities. The aqueous solubility of the sulfate salt supports intraperitoneal or intravenous administration at doses up to 300 mg/kg without requiring organic vehicle formulations that could confound behavioral or physiological endpoints [2].

Chemical Process Development: Large-Scale Synthesis of Kynurenine Derivatives

For industrial or academic laboratories requiring bulk kynurenine as a synthetic intermediate for producing kynurenic acid, 3-hydroxykynurenine, or other downstream metabolites, DL-kynurenine sulfate (66866-42-0) provides a scalable entry point. The chemical synthesis route from DL-tryptophan via peracetic acid oxidation [3] bypasses the need for recombinant enzymes and chiral resolution steps, potentially reducing manufacturing costs compared to enantiopure L-kynurenine sulfate production. The sulfate salt form additionally offers handling advantages during downstream processing, including reduced hygroscopicity and consistent crystallinity for reliable large-scale operations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Einecs 266-502-9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.